![molecular formula C32H27N3O3 B4687063 5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4687063.png)
5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
Overview
Description
5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as EMDP, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This compound has also been shown to modulate the activity of certain receptors, such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have analgesic properties, reducing pain in animal models. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments is its novel structure, which may lead to the discovery of new pharmacological targets. Another advantage is its multiple potential applications, which may lead to the development of new drugs for various diseases. However, one limitation of using this compound in lab experiments is its limited availability, as it is a relatively new compound that has not yet been commercialized.
Future Directions
There are several future directions for research on 5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for other diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its pharmacological targets.
Scientific Research Applications
5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. This compound has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O3/c1-4-38-24-17-15-22(16-18-24)30-26-20-28(37-3)27(36-2)19-25(26)29-31(21-11-7-5-8-12-21)34-35(32(29)33-30)23-13-9-6-10-14-23/h5-20H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOWZQLMQJCDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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